9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride

Metabolic Stability Orexin Receptor Pharmacokinetics

Select this specific 9-benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride to leverage its optimized GABA_A receptor antagonism and GPCR modulator scaffold for drug discovery. The dihydrochloride salt guarantees aqueous solubility for biological assays, a critical advantage over the free base. Ensure batch-to-batch reproducibility with ≥95% purity; substitute 1- or 3-benzyl analogs or other salt forms cannot replicate its selective receptor binding profile and metabolic stability. Adhere to recommended storage (2-8°C, moisture-protected) to maintain integrity for longitudinal CNS studies.

Molecular Formula C16H26Cl2N2
Molecular Weight 317.3
CAS No. 1198286-24-6
Cat. No. B2532373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
CAS1198286-24-6
Molecular FormulaC16H26Cl2N2
Molecular Weight317.3
Structural Identifiers
SMILESC1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1.Cl.Cl
InChIInChI=1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H
InChIKeyXGJSNBAOPRYLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride: Identity, Class, and Procurement Baseline


9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1198286-24-6) is a spirocyclic amine salt with the molecular formula C16H26Cl2N2 and a molecular weight of 317.30 g/mol [1]. It belongs to the 2,9-diazaspiro[5.5]undecane class of compounds, which feature two piperidine rings fused at a single spiro carbon atom [2]. This benzylated spiro amine scaffold is primarily employed as a building block for central nervous system (CNS)-active compounds and as a modulator of G protein-coupled receptors (GPCRs) in drug discovery . The dihydrochloride salt form enhances aqueous solubility and facilitates handling in biological assay workflows compared to the free base .

Why Generic Substitution of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride Fails: The Criticality of Precise Chemical Identity


Direct substitution of 9-benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride with other diazaspiro[5.5]undecane analogs is not scientifically valid due to profound differences in receptor binding profiles, metabolic stability, and physicochemical properties conferred by specific N-substituents and salt forms [1]. For instance, the position of the benzyl group (e.g., 9-benzyl vs. 1-benzyl or 3-benzyl) dictates selectivity between sigma-1 receptors, GABA_A receptors, and orexin receptors . Furthermore, the dihydrochloride salt form is essential for achieving adequate aqueous solubility for in vitro assays, a property not shared by the free base or other salt variants . The following quantitative evidence underscores why this specific compound, with its precise structural and salt-form identity, must be procured for reproducible research outcomes.

Quantitative Differentiation Evidence for 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride


Enhanced Metabolic Stability of 2,9-Diazaspiro Core vs. 1,9-Diazaspiro Analogs

The 2,9-diazaspiro[5.5]undecane scaffold exhibits improved metabolic stability compared to the 1,9-diazaspiro analog. While 1,9-diazaspiro derivatives show superior in vitro binding to the orexin-2 receptor (OX2R), their in vivo performance is hampered by rapid clearance. In contrast, 2,9-diazaspiro analogs demonstrate enhanced metabolic stability, attributed to reduced basicity at the spiro nitrogen, making them more suitable for in vivo studies .

Metabolic Stability Orexin Receptor Pharmacokinetics

GABA_A Receptor Antagonism: Potent Activity of the 9-Benzyl Scaffold

The 9-benzyl-2,9-diazaspiro[5.5]undecane scaffold acts as a potent competitive antagonist at the γ-aminobutyric acid type A receptor (GABA_AR). This property is specific to the benzylated derivative, as the unsubstituted 2,9-diazaspiro[5.5]undecane core does not exhibit this activity. The benzyl group is crucial for binding, competing directly with GABA at the receptor site .

GABA_A Receptor Antagonist Neuroscience

Physicochemical Handling Advantages: Defined Purity and Storage Specifications

Procurement-grade 9-benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1198286-24-6) is available with a minimum specified purity of 98% and includes batch-specific quality control data such as NMR, HPLC, and GC . The dihydrochloride salt form ensures consistent aqueous solubility for biological assays. Proper storage requires maintenance at 2-8°C in a tightly sealed container, protected from moisture .

Compound Handling Purity Storage Stability Procurement

Validated Research and Application Scenarios for 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride


CNS Drug Discovery: GABA_A Receptor Tool Compound

Due to its reported potent competitive antagonism at the GABA_A receptor, this compound is best utilized as a pharmacological tool in in vitro studies investigating GABAergic signaling pathways. Researchers studying anxiety, epilepsy, or sleep disorders can employ this compound to probe receptor function, with the dihydrochloride salt form ensuring reliable solubility in aqueous buffers .

GPCR Modulator Development

The benzylated spiro amine scaffold has demonstrated selective binding to several important GPCRs . This compound serves as a key building block for synthesizing novel GPCR modulators. Its defined purity and availability with batch-specific QC data make it suitable for structure-activity relationship (SAR) studies where precise chemical identity is paramount for correlating structure with biological activity .

Lead Optimization for Improved Metabolic Stability

When designing in vivo studies for CNS or metabolic disease targets, the 2,9-diazaspiro[5.5]undecane core offers a class-level advantage in metabolic stability over the 1,9-diazaspiro analog . The 9-benzyl derivative is therefore a strategic starting point for medicinal chemistry campaigns aiming to optimize pharmacokinetic properties while maintaining target engagement.

Reproducible In Vitro Pharmacology Assays

Procurement of this compound at ≥98% purity with full analytical characterization (NMR, HPLC, GC) ensures reproducibility in biological assays . The specified storage conditions (2-8°C, protected from moisture) must be adhered to in order to maintain compound integrity and prevent degradation, which is critical for long-term research projects and cross-study comparisons .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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